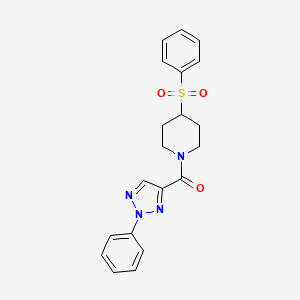![molecular formula C17H15N3O5 B2413640 2-[3-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]essigsäure CAS No. 676521-55-4](/img/structure/B2413640.png)
2-[3-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic Acid is a useful research compound. Its molecular formula is C17H15N3O5 and its molecular weight is 341.323. The purity is usually 95%.
BenchChem offers high-quality 2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sicher! Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von 2-[3-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]essigsäure, auch bekannt als 2-(3-((1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-indol-1-yl)essigsäure:
Antivirenforschung
Diese Verbindung hat in der antiviralen Forschung, insbesondere gegen HIV-1, Potenzial gezeigt. Indolderivate, darunter diese Verbindung, wurden auf ihre Fähigkeit untersucht, die Virusreplikation zu hemmen, indem sie bestimmte virale Enzyme oder Proteine angreifen .
Antikrebsanwendungen
Indolbasierte Verbindungen werden intensiv auf ihre Antikrebsaktivität untersucht. Diese spezielle Verbindung wurde auf ihre Fähigkeit untersucht, Apoptose in Krebszellen zu induzieren, was sie zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Entzündungshemmende Mittel
Untersuchungen haben gezeigt, dass diese Verbindung entzündungshemmende Eigenschaften besitzen kann. Sie kann die Produktion von proinflammatorischen Zytokinen hemmen, die an verschiedenen entzündlichen Erkrankungen beteiligt sind .
Neuroprotektive Wirkungen
Studien haben die neuroprotektiven Wirkungen von Indolderivaten untersucht. Diese Verbindung wurde auf ihr Potenzial bewertet, Neuronen vor oxidativem Stress und Apoptose zu schützen, was bei der Behandlung neurodegenerativer Erkrankungen hilfreich sein könnte .
Antioxidative Eigenschaften
Die Verbindung wurde auf ihre antioxidativen Eigenschaften untersucht. Sie kann freie Radikale abfangen und oxidativen Stress reduzieren, was entscheidend ist, um Zellschäden und Alterung zu verhindern .
Antimikrobielle Aktivität
Diese Verbindung wurde auf ihre antimikrobielle Aktivität gegen verschiedene Bakterien- und Pilzstämme untersucht. Sie hat sich bei der Hemmung des Wachstums von Krankheitserregern als wirksam erwiesen, was sie zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Mittel macht .
Enzyminhibition
Die Verbindung wurde auf ihre Fähigkeit untersucht, bestimmte Enzyme zu hemmen. Diese Eigenschaft ist wertvoll bei der Entwicklung von Medikamenten, die auf enzymbasierte Krankheiten abzielen, wie z. B. bestimmte Stoffwechselstörungen .
Photodynamische Therapie
Untersuchungen haben auch die Verwendung dieser Verbindung in der photodynamischen Therapie (PDT) untersucht. Sie kann als Photosensibilisator wirken, der nach Aktivierung durch Licht reaktive Sauerstoffspezies erzeugt, die Krebszellen oder Krankheitserreger abtöten können .
Eigenschaften
IUPAC Name |
2-[3-[(1,3-dimethyl-2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O5/c1-18-15(23)12(16(24)19(2)17(18)25)7-10-8-20(9-14(21)22)13-6-4-3-5-11(10)13/h3-8H,9H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGDOAYADHASMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CN(C3=CC=CC=C32)CC(=O)O)C(=O)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[(5-phenylfuran-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B2413558.png)
![isopropyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2413559.png)

![N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2413565.png)




![5-(2-methoxyethyl)-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2413576.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}furan-2-carboxamide](/img/structure/B2413577.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide](/img/structure/B2413578.png)

![2-({1-[(4-bromophenyl)methyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2413580.png)
